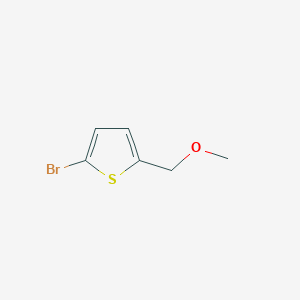

2-Bromo-5-(methoxymethyl)thiophene

描述

Contextualization within Halogenated Thiophene (B33073) Chemistry

Halogenated thiophenes are a class of sulfur-containing heterocyclic compounds that serve as fundamental precursors in a wide array of chemical syntheses. The thiophene ring, an aromatic five-membered heterocycle, exhibits distinct reactivity at its different positions, with the C2 and C5 positions being particularly susceptible to modification mdpi.compharmaguideline.com. The introduction of a halogen atom, such as bromine, at one of these positions creates a highly versatile functional handle.

2-Bromo-5-(methoxymethyl)thiophene is a prime example of a bifunctional halogenated thiophene. This compound features a bromine atom at the 2-position, which is a reactive site for numerous cross-coupling reactions, and a methoxymethyl group at the 5-position. The bromine atom can be readily displaced or used in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds researchgate.netjcu.edu.au. The methoxymethyl group, in turn, modulates the electronic properties of the thiophene ring and can influence the molecule's solubility and subsequent reactivity. The regioselective functionalization of such halogenated heterocycles is crucial in the synthesis of complex organic compounds researchgate.net.

Significance of Functionalized Thiophene Derivatives in Contemporary Organic and Materials Science Research

Thiophene-based compounds have garnered significant importance in materials science and technology due to their versatile functional properties, chemical stability, and adaptability cnr.itresearchgate.net. These derivatives are integral to the development of advanced materials with applications in organic electronics. Thienyl oligomers and polymers are key building blocks for new materials used in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs) researchgate.net. The unique optical and semiconducting properties of thiophene-based materials also make them suitable for use in bioimaging to monitor biological processes involving proteins and DNA researchgate.net.

In addition to materials science, functionalized thiophenes are a vital scaffold in medicinal chemistry. The thiophene ring is present in numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents mdpi.compharmaguideline.comijprajournal.com. The ability to introduce various functional groups onto the thiophene core allows for the fine-tuning of a molecule's biological activity.

Overview of this compound as a Strategic Building Block in Advanced Chemical Synthesis

This compound serves as a strategic building block for the synthesis of more complex, multi-substituted thiophene derivatives. Its utility lies in the differential reactivity of its two functional groups. The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada reactions researchgate.netjcu.edu.aunih.gov. These reactions are powerful methods for forming new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups to the thiophene ring researchgate.netjcu.edu.au.

The presence of the methoxymethyl group provides an additional point for chemical modification while also influencing the regioselectivity of reactions. This bifunctional nature allows for a stepwise and controlled approach to building complex molecular architectures. Researchers can selectively react at the C-Br bond while leaving the methoxymethyl group intact for later transformations, or use it to direct the substitution to other positions on the ring. This strategic utility makes this compound a valuable intermediate in the synthesis of targeted molecules for pharmaceutical and materials science applications.

Physicochemical Properties of this compound

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(methoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQAKKFHNTDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Methoxymethyl Thiophene and Analogous Scaffolds

Direct Synthesis Approaches for 2-Bromo-5-(methoxymethyl)thiophene

Direct synthesis methods offer a streamlined route to the target compound from readily available starting materials. Key strategies include the reductive alkylation of a thiophene (B33073) aldehyde and the methoxymethylation of a hydroxymethyl-substituted thiophene.

Reductive Alkylation of 5-Bromothiophene-2-carbaldehyde

A primary method for the direct synthesis of this compound involves the reductive alkylation of 5-bromothiophene-2-carbaldehyde. thermofisher.comchemicalbook.comuni.lunih.govbldpharm.com This two-step process begins with the reduction of the aldehyde group to a hydroxymethyl group, followed by etherification with a methylating agent. While specific conditions for the direct conversion were not detailed in the provided results, the synthesis of the starting material, 5-bromothiophene-2-carbaldehyde, is well-established. It is used in the preparation of various compounds, including those with anti-inflammatory and anti-tumor properties. thermofisher.comchemicalbook.com

Methoxymethylation of Hydroxymethyl-Substituted Thiophenes

Another direct approach is the methoxymethylation of a pre-formed hydroxymethyl-substituted bromothiophene. For instance, the reaction of (5-bromothiophen-2-yl)methanol with a suitable methylating agent in the presence of a base would yield the desired this compound. This method provides a clear and controlled pathway to the final product.

Strategies for Constructing Functionalized Bromothiophene Precursors

The construction of functionalized bromothiophene precursors is a versatile strategy that allows for the introduction of various substituents onto the thiophene ring before the final synthetic steps. This approach offers greater flexibility in designing complex thiophene-based molecules.

Regioselective Bromination Techniques (e.g., N-Bromosuccinimide)

Regioselective bromination is a critical step in the synthesis of many bromothiophene derivatives. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild and selective nature. missouri.eduorganic-chemistry.org The bromination of 2-substituted thiophenes with NBS typically occurs at the 5-position with high selectivity. tandfonline.comtandfonline.com For example, the bromination of 2-methylthiophene (B1210033) with NBS in glacial acetic acid at room temperature yields 2-bromo-5-methylthiophene (B1266114) with greater than 99% regioselectivity. tandfonline.comtandfonline.com The reaction is often rapid and can be performed on a large scale. tandfonline.comtandfonline.com The use of solvents like acetonitrile (B52724) is also common in these reactions. tcichemicals.comtcichemicals.com

Below is a table summarizing the regioselective bromination of various substituted thiophenes using NBS.

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 2-Methylthiophene | 2-Bromo-5-methylthiophene | NBS, Acetic Acid, Room Temp. | >99% | tandfonline.comtandfonline.com |

| 2-Methylbenzo[b]thiophene | 3-Bromo-2-methylbenzo[b]thiophene | NBS, Acetonitrile, 0°C to Room Temp. | 99% | tcichemicals.comtcichemicals.com |

| Thiophene | 2,5-Dibromothiophene | NBS, HFIP, Room Temp. | 89% | researchgate.net |

| Acetanilide | 4'-Bromoacetanilide | NBS, Acetonitrile, cat. HCl | High | youtube.com |

Introduction of Diverse Alkyl and Aryl Substituents on Thiophene Scaffolds

The introduction of alkyl and aryl groups onto the thiophene scaffold is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.nettubitak.gov.tr This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a bromothiophene and a boronic acid derivative. For instance, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be coupled with various aryl boronic acids to produce 2-(bromomethyl)-5-arylthiophenes. researchgate.net This method is instrumental in synthesizing a wide array of functionalized thiophenes for applications in medicinal chemistry and material science. researchgate.netresearchgate.net

Furthermore, functionalized polythiophenes can be prepared from polybromothiophene precursors. jst.go.jp Lithiation of the bromo-substituted polymer followed by reaction with various electrophiles allows for the introduction of diverse functional groups. jst.go.jp

The table below showcases examples of introducing substituents onto thiophene scaffolds.

Advanced Reaction Chemistry and Transformations of 2 Bromo 5 Methoxymethyl Thiophene

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 2-position of the thiophene (B33073) ring is amenable to a range of palladium-catalyzed and other transition-metal-mediated cross-coupling reactions. These reactions are fundamental in the fields of organic synthesis and materials science, providing efficient pathways to elaborate the thiophene core.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability and stability of its boronic acid and ester reagents. nih.govscienceopen.comresearchgate.net This reaction has been effectively applied to 2-bromo-5-(substituted)thiophenes for the creation of aryl-thiophene linkages. nih.govscienceopen.comd-nb.info

The palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-5-(methoxymethyl)thiophene with various aryl boronic acids or their corresponding esters facilitates the regioselective formation of a new carbon-carbon bond at the C2 position of the thiophene ring. This selectivity is a crucial aspect of the reaction, ensuring the precise construction of the desired molecular architecture. nih.govd-nb.infonih.gov The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, in the presence of a base and a suitable solvent system. nih.govresearchgate.net

A representative example involves the reaction of a 2-bromo-5-(substituted-methyl)thiophene with an aryl boronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as potassium phosphate (B84403) in a dioxane/water mixture. nih.govresearchgate.net This methodology has been successfully used to synthesize a series of 2-aryl-5-(substituted-methyl)thiophenes. d-nb.infonih.gov The reaction proceeds with high regioselectivity, with the aryl group from the boronic acid exclusively replacing the bromine atom. nih.govscienceopen.comd-nb.info

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromo-5-(bromomethyl)thiophene (B1590285) and Aryl Boronic Acids This table showcases the versatility of the Suzuki-Miyaura reaction with a related thiophene derivative, demonstrating the scope with various aryl boronic acids. Similar reactivity is expected for this compound.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 70 |

| 2 | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(p-tolyl)thiophene | 72 |

| 3 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 75 |

| 4 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 68 |

| 5 | 4-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(4-nitrophenyl)thiophene | 65 |

| Data derived from studies on 2-bromo-5-(bromomethyl)thiophene, which is structurally analogous and expected to exhibit similar reactivity patterns. nih.gov |

In the pursuit of more sustainable and cost-effective synthetic methods, ligand-free and heterogeneous catalysis approaches for the Suzuki-Miyaura coupling have gained significant traction. These methods often utilize palladium on charcoal (Pd/C) as the catalyst, which can be easily recovered and reused, simplifying product purification. nih.govnih.gov

The application of heterogeneous Pd/C catalysis has been demonstrated for the coupling of various aryl and heteroaryl halides. nih.gov This approach offers a mild and efficient protocol for the synthesis of biaryl compounds in good to excellent yields. nih.gov The absence of expensive and often air-sensitive phosphine (B1218219) ligands is a significant advantage, both economically and practically. Research has shown that Pd/C can effectively catalyze the Suzuki-Miyaura coupling of bromo- and iodo-substituted aromatic compounds with a variety of aryl boronic acids, furnishing the desired products in high yields. nih.gov While specific examples with this compound are not extensively documented in the provided results, the general success of this methodology with other brominated heterocycles strongly suggests its applicability.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgrsc.orgmdpi.com In the context of Suzuki-Miyaura coupling, microwave irradiation can significantly enhance the efficiency of the reaction, making it particularly suitable for the rapid synthesis of oligomers and other complex molecules. wikipedia.orgnih.gov

The synthesis of thiophene-based oligomers, which are of interest for their electronic properties, can be expedited using microwave-assisted Suzuki-Miyaura coupling protocols. wikipedia.org These methods often involve the use of a palladium catalyst and a suitable base in a solvent that efficiently absorbs microwave energy. nih.gov For instance, microwave-assisted Suzuki-Miyaura reactions have been successfully employed for the synthesis of various substituted heterocycles, including pyrimidines and pyrazoles, demonstrating the broad applicability of this technique. mdpi.comnih.govnih.gov The rapid and efficient nature of microwave-assisted protocols makes them highly attractive for the construction of libraries of compounds for screening purposes and for the synthesis of well-defined oligomeric structures based on the this compound building block.

Grignard Metathesis Polymerization

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-alkylthiophenes) and other conjugated polymers. cmu.edursc.orgrsc.org This chain-growth polymerization is typically initiated by a nickel catalyst, such as Ni(dppp)Cl₂, and involves the reaction of a thiophene monomer bearing both a bromine and a magnesium-halide group. cmu.edursc.org

The polymerization of a monomer like this compound via GRIM would first involve the formation of its Grignard reagent. This is achieved by reacting the bromo-thiophene with a Grignard reagent like isopropylmagnesium chloride, often in the presence of a lithium salt to enhance reactivity. google.com The subsequent addition of a nickel catalyst initiates the polymerization process, leading to the formation of poly(3-(methoxymethyl)thiophene) with a high degree of head-to-tail regioregularity. cmu.edursc.org The living nature of the polymerization under certain conditions allows for good control over the polymer's molecular weight and the potential for creating block copolymers. rsc.orgcmu.edu The end-groups of the polymer can also be functionalized by adding a suitable Grignard reagent at the end of the polymerization. cmu.edu

Directed Metalation and Related Organometallic Reactions

Halogen-Lithium Exchange and Subsequent Electrophilic Quenching

Halogen-lithium exchange is a fundamental organometallic reaction that provides a rapid and efficient method for converting aryl or heteroaryl halides into the corresponding organolithium species. nih.govresearchgate.net This transformation is typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF). tcnj.edu

For this compound, treatment with n-BuLi results in a fast exchange of the bromine atom for a lithium atom, generating the highly reactive intermediate, 5-(methoxymethyl)thien-2-yllithium. This lithiated species is a potent nucleophile and can be trapped by a wide variety of electrophiles to introduce new functional groups at the 2-position of the thiophene ring. tcnj.edursc.org

The versatility of this method allows for the synthesis of numerous derivatives that might be difficult to access through other routes. The reaction is generally clean and high-yielding, provided that anhydrous conditions and low temperatures are maintained to prevent side reactions. nih.govresearchgate.net A combination of i-PrMgCl and n-BuLi has also been developed as a protocol to perform halogen-metal exchange under non-cryogenic conditions, even on substrates with acidic protons. nih.gov

Table 2: Examples of Electrophilic Quenching of 5-(methoxymethyl)thien-2-yllithium

| Electrophile | Reagent | Product Functional Group |

| Aldehyde | Dimethylformamide (DMF) | -CHO |

| Carboxylic Acid | Carbon Dioxide (CO₂) | -COOH |

| Ketone | Acetaldehyde | -CH(OH)CH₃ |

| Silyl | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Alkyl | Iodomethane (CH₃I) | -CH₃ |

This two-step sequence of halogen-lithium exchange followed by electrophilic quench is a powerful strategy for the regioselective functionalization of the thiophene core.

Halogen Dance Reactions and Regioisomeric Rearrangements

The halogen dance (HD) is a fascinating rearrangement reaction where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position upon treatment with a strong base. whiterose.ac.uk This reaction is particularly well-documented for bromothiophenes. whiterose.ac.uk When a 2-bromothiophene (B119243) derivative is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), deprotonation can occur at an adjacent ring position. This can initiate a cascade that results in the formation of a thermodynamically more stable regioisomer of the bromo-lithiated intermediate, effectively causing the halogen to "dance" around the ring. whiterose.ac.uk

For this compound, treatment with LDA at low temperature could potentially lead to deprotonation at the 3-position. The resulting intermediate could then rearrange to form the more stable 3-bromo-2-lithio-5-(methoxymethyl)thiophene. Quenching this intermediate with an electrophile would install a functional group at the 2-position while the bromine atom has moved to the 3-position.

A study on the analogous 2-bromo-5-hexylthiophene (B1278347) showed that treatment with LDA followed by quenching with 1-formylpiperidine resulted in the formation of 3-bromo-2-formyl-5-hexylthiophene in high yield. whiterose.ac.uk This demonstrates the synthetic utility of the halogen dance reaction for accessing substituted thiophenes with substitution patterns that are not directly available from the starting material. clockss.orgnih.govjst.go.jpresearchgate.net The reaction provides a powerful tool for creating multifunctionalized thiophenes from simpler precursors.

Directed Metalation Strategies utilizing Methoxymethyl and Analogous Groups

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic systems. wikipedia.orgchem-station.com The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orguwindsor.caharvard.edu Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orguwindsor.ca

The methoxymethyl group (-CH₂OCH₃) contains an oxygen atom that can act as a Lewis base to coordinate with lithium. In certain systems, groups like the methoxymethyl ether (OMOM) have been shown to function as DMGs. researchgate.net However, in the case of this compound, the reactivity is overwhelmingly dominated by the much faster halogen-lithium exchange at the C-Br bond when using alkyllithium bases like n-BuLi.

If a non-exchanging base like LDA is used, the most acidic ring proton is typically abstracted. For this compound, the most acidic proton is at the 3-position, due to the inductive effect of the adjacent sulfur atom and bromine atom. Deprotonation at this site is the initiating step for the halogen dance reaction, as described in the previous section, rather than a classical DoM reaction directed by the methoxymethyl group to the 4-position.

Therefore, while the methoxymethyl group possesses a heteroatom capable of coordination, its directing ability in this specific substrate is outcompeted by other, more facile reaction pathways. The primary routes for functionalization using strong bases remain halogen-lithium exchange and halogen dance reactions. whiterose.ac.ukwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) on a thiophene ring typically requires the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic attack. In the case of this compound, the methoxymethyl group is not a strong activating group. However, SNAr reactions can still be achieved, although they may necessitate more forcing conditions compared to thiophenes bearing potent electron-withdrawing substituents like a nitro group.

The generally accepted mechanism for SNAr involves a two-step process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by groups that can delocalize the negative charge.

Departure of the Leaving Group: The aromaticity of the thiophene ring is restored by the elimination of the bromide ion.

For thiophenes that are not strongly activated, the reactivity in SNAr reactions is influenced by several factors. The nature of the nucleophile is critical; strong nucleophiles like amines (e.g., piperidine, pyrrolidine) or alkoxides are typically required. nih.gov The reaction conditions, such as the use of high temperatures and polar aprotic solvents, can facilitate the reaction. Studies on related bromo-thiophenes have shown that the leaving group ability of bromine is sufficient for SNAr to proceed when conditions are favorable. For instance, research on 2-bromo-3-nitrothiophene (B183354) has demonstrated that it readily undergoes substitution with various amines. nih.gov While the 5-(methoxymethyl) substituent is less activating than a 5-nitro group, these principles of nucleophile strength and reaction conditions remain applicable.

| Factor | Influence on SNAr Reactivity | Example |

| Activating Group | A strong electron-withdrawing group (EWG) at the 5-position stabilizes the Meisenheimer complex, accelerating the reaction. | A nitro group (-NO2) is highly activating. sigmaaldrich.com |

| Nucleophile | Stronger nucleophiles are required to attack the less-activated ring. | Amines (pyrrolidine, piperidine) can act as effective nucleophiles. nih.gov |

| Leaving Group | Bromine is a moderately good leaving group for SNAr reactions. | The C-Br bond is cleaved in the rate-determining step. |

| Reaction Conditions | Elevated temperatures and polar solvents can promote the reaction. | Reactions may be conducted at temperatures of 80-100°C. |

Dearomatization Reactions

Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional alicyclic structures, thereby rapidly increasing molecular complexity. nih.gov this compound can serve as a substrate in such reactions.

Catalytic Three-Component Carbon-Carbon Bond Forming Dearomatization of Heteroaryl Bromides

A notable dearomatization strategy involves a palladium-catalyzed three-component reaction between a bromoarene (like this compound), a diazo compound, and a nucleophile such as a malonate. nih.govrsc.org This process transforms the thiophene ring into a substituted dihydrothiophene.

The reaction is typically performed under an inert atmosphere using a palladium catalyst system, such as a combination of Pd(cod)Cl2 and a phosphine ligand like DPEphos. rsc.org In a representative reaction, 2-bromothiophene is treated with a diazo compound (e.g., (trimethylsilyl)diazomethane) and a soft nucleophile like diethyl malonate. nih.gov The reaction proceeds to furnish a dihydrothiophene product where new carbon-carbon bonds have been formed at the C2 and C3 positions of the original thiophene ring. nih.gov This method is applicable to a range of bromoheteroles, demonstrating its utility in generating diverse alicyclic frameworks from readily available heteroaromatic precursors. nih.gov

| Component | Role in Reaction | Example Reagents |

| Bromoheteroarene | Aromatic Substrate | This compound |

| Diazo Compound | Carbene Precursor | (Trimethylsilyl)diazomethane nih.gov |

| Malonate | Nucleophile | Diethyl malonate nih.gov |

| Catalyst System | Facilitates C-C bond formation | Pd(cod)Cl2 / DPEphos rsc.org |

The yield and stereoselectivity of the reaction can be influenced by the specific substrates, catalyst, and reaction conditions used. rsc.orgnih.gov

Mechanistic Insights into Palladium-Carbene and Palladium-Pi-Benzyl Intermediates

The mechanism of the three-component dearomatization is believed to proceed through several key palladium-mediated steps. nih.govnih.gov

Palladium-Carbene Formation: The reaction initiates with the reaction of the palladium(0) complex with the diazo compound to generate a palladium-carbene species.

Carbene Insertion: This palladium-carbene then inserts into the carbon-bromine bond of the this compound. This step forms a crucial benzyl-palladium type intermediate (or more accurately, a thienyl-methyl-palladium intermediate).

Nucleophilic Attack: The malonate anion, acting as a nucleophile, attacks the palladium center. This leads to the formation of a palladium-O-enolate species.

Reductive Elimination: The final step is a reductive elimination event that forms the new carbon-carbon bond, releases the dearomatized dihydrothiophene product, and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

This mechanistic pathway, involving the generation of a benzyl-palladium intermediate that is subsequently trapped by a nucleophile, is a key feature of this dearomative functionalization. nih.govelsevierpure.com Computational and experimental studies on related palladium-catalyzed reactions support the feasibility of such intermediates and their role in constructing complex molecular architectures. nih.govnih.gov

Functional Group Interconversions Involving the Methoxymethyl Moiety

The methoxymethyl (MOM) group in this compound is a versatile handle that can be chemically transformed. It is commonly known as a protecting group for alcohols, and its cleavage is a key reaction.

Cleavage Reactions for Aldehyde or Alcohol Generation

The primary transformation of the methoxymethyl ether is its cleavage to unmask the corresponding alcohol, 5-bromo-2-(hydroxymethyl)thiophene. This deprotection is typically achieved under acidic conditions. masterorganicchemistry.com

A variety of reagents can be employed for this purpose, offering different levels of selectivity and mildness. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile (B52724) provides a mild and neutral method for cleaving methoxymethyl ethers, tolerating many other common protecting groups. organic-chemistry.org Other methods include using silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst. organic-chemistry.org

| Reagent System | Product | Conditions | Reference |

| CeCl₃·7H₂O | Alcohol | Acetonitrile, reflux | organic-chemistry.org |

| Silica-supported NaHSO₄ | Alcohol | Room temperature | organic-chemistry.org |

| Strong Acid (e.g., HBr, HI) | Alcohol | Forcing conditions (heat) | masterorganicchemistry.com |

Generation of the corresponding aldehyde, 5-bromothiophene-2-carbaldehyde, can be accomplished via a two-step process: cleavage of the MOM ether to the alcohol, followed by oxidation. Alternatively, direct oxidative cleavage of certain ethers can sometimes yield carbonyl compounds directly. organic-chemistry.orgmasterorganicchemistry.com

Synthetic Manipulations of the Ether Linkage

Beyond simple cleavage to the alcohol, the ether linkage itself can be manipulated. Treatment with strong hydrogen halide acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond via an Sₙ2 mechanism. masterorganicchemistry.com In the case of this compound, this reaction would be expected to proceed via nucleophilic attack of the halide ion on the methyl group, which is sterically less hindered. This would yield 5-bromo-2-(hydroxymethyl)thiophene and the corresponding methyl halide (methyl bromide or methyl iodide). Under excess acid and forcing conditions, the newly formed primary alcohol could potentially be converted to a halomethyl group.

Reductive cleavage of the C-O bond is another possible transformation. Reagents like HSiEt₃ in the presence of a Lewis acid such as B(C₆F₅)₃ can reduce primary alcohols and ethers to the corresponding hydrocarbons. organic-chemistry.org Applying this to this compound could potentially yield 2-bromo-5-methylthiophene (B1266114).

Carbon-Hydrogen Activation and Arylation Processes

The functionalization of carbon-hydrogen (C-H) bonds is a pivotal strategy in modern organic synthesis, enabling the direct conversion of otherwise inert bonds into valuable chemical linkages. For heteroaromatic compounds like this compound, C-H activation offers a streamlined approach to creating more complex molecular architectures, bypassing the need for pre-functionalized starting materials. This section delves into specific C-H activation and arylation methodologies, highlighting the mechanistic nuances and synthetic potential of these advanced transformations.

Mechanistic Investigations of C-H Activation through Thioketone Assistance

The concept of utilizing a thioketone as a directing group for C-H activation is an emerging area of interest in catalysis. While extensive research directly involving this compound in this specific transformation is limited, computational studies on related systems have provided foundational insights into the underlying mechanism. These theoretical models suggest that a thioketone moiety can facilitate C-H activation in the presence of a suitable transition metal catalyst, such as ruthenium. nih.govgoettingen-research-online.de

The proposed mechanism hinges on the coordinating ability of the sulfur atom in the thioketone. This coordination to the metal center positions the catalyst in proximity to the target C-H bond, thereby lowering the activation energy for its cleavage. This process, often referred to as chelation assistance, is a powerful tool for achieving site-selective functionalization. In the context of a ruthenium-catalyzed reaction, computational studies support the feasibility of a facile C-H activation process assisted by a thioketone. nih.govgoettingen-research-online.de

While empirical data on this compound is not yet widely available, the general principles derived from these mechanistic investigations provide a strong basis for predicting its reactivity. The strategic placement of a thioketone-containing substituent on the thiophene ring could direct the C-H activation to a specific position, paving the way for novel synthetic routes.

Table 1: Key Aspects of Thioketone-Assisted C-H Activation

| Mechanistic Feature | Description |

| Directing Group | Thioketone |

| Proposed Catalyst | Ruthenium-based complexes |

| Key Interaction | Coordination of the thioketone's sulfur atom to the metal center |

| Primary Outcome | Site-selective C-H bond cleavage |

| Supporting Evidence | Computational and theoretical studies nih.govgoettingen-research-online.de |

Ruthenium-Catalyzed C-H Arylations via Weak Chelation Assistance

Ruthenium-catalyzed C-H arylation has become a robust and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of complex (hetero)arenes. acs.orgnih.gov This approach is often more economically and environmentally sound than traditional cross-coupling reactions that require organometallic reagents. nih.gov The application of this methodology to thiophene derivatives has been a subject of significant research, demonstrating high levels of chemo- and site-selectivity. acs.orggoettingen-research-online.de

A key strategy in achieving this selectivity is the use of directing groups that coordinate to the ruthenium catalyst. While strongly coordinating groups are common, the concept of "weak chelation assistance" has gained traction as a more subtle and potentially more versatile approach. nih.govgoettingen-research-online.de This strategy employs a weakly coordinating functional group to guide the catalyst to the desired C-H bond without forming an overly stable, unreactive complex. For a molecule like this compound, the ether oxygen of the methoxymethyl group could potentially serve as such a weak chelating agent.

The general catalytic cycle for a ruthenium-catalyzed C-H arylation typically involves the following key steps:

C-H Activation: The ruthenium catalyst, guided by the directing group, selectively cleaves a C-H bond on the thiophene ring, forming a ruthenacycle intermediate.

Oxidative Addition: An aryl halide then undergoes oxidative addition to the ruthenium center.

Reductive Elimination: The final step is the reductive elimination of the arylated product, regenerating the active ruthenium catalyst.

Research has shown that ruthenium catalysts can effectively arylate thiophenes at various positions depending on the directing group and reaction conditions. acs.orgacs.org For instance, the use of removable directing groups has enabled the synthesis of C-2 arylated thiophenes with excellent site selectivity. acs.org Furthermore, the development of micellar catalysis has allowed for these reactions to be performed in water, enhancing the sustainability of the process. nih.govgoettingen-research-online.de

The arylation of this compound via this method would likely target one of the vacant C-H bonds on the thiophene ring. The inherent electronic properties and steric environment of the substrate, in conjunction with the directing effect of the methoxymethyl group, would dictate the regiochemical outcome.

Table 2: Ruthenium-Catalyzed C-H Arylation of Thiophene Derivatives

| Catalyst System | Directing Group | Arylating Agent | Key Features |

| [RuCl₂(p-cymene)]₂ / Carboxylic Acid | Pyrimidyl (removable) | Aryl Bromides | High chemo- and site-selectivity for C-2 arylation. acs.org |

| Single-component Ruthenium Catalyst | Thioketone (weak chelation) | Aryl Halides | Performed in water using micellar catalysis; supported by computational studies. nih.govgoettingen-research-online.de |

| Ru(II)/Pd(0) Dual Catalysis | Azine | Aryl Halides | One-pot diarylation at C3 and C5 positions. acs.org |

| Ru(II) / PCy₃ | Carboxylic Acid | Aryl Halides | Effective for ortho-arylation of aromatic carboxylic acids. acs.org |

Applications in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The carbon-bromine bond in 2-Bromo-5-(methoxymethyl)thiophene is a key functional group that allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making it a valuable starting material for the synthesis of more elaborate molecular architectures.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These reactions enable the straightforward connection of the thiophene (B33073) core to other aromatic or heteroaromatic units, providing access to a wide range of functionalized bi- and poly-heterocyclic systems. For instance, the Suzuki coupling of This compound with an appropriately substituted boronic acid or ester can lead to the formation of thienyl-substituted pyridines, pyrazines, or other nitrogen-containing heterocycles, which are of interest in medicinal chemistry and materials science.

The ability to selectively introduce substituents onto the thiophene ring is critical for fine-tuning the electronic and photophysical properties of the resulting molecules. The methoxymethyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the system, which is a key consideration in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific examples of the use of This compound in the total synthesis of natural products are not extensively documented, the broader class of substituted thiophenes plays a significant role in this field. Thiophene rings are present in a number of bioactive natural products and their derivatives are often used as isosteres for other aromatic systems, such as benzene (B151609) or pyridine, to modulate biological activity. The synthetic versatility of brominated thiophenes allows for their incorporation into complex molecular scaffolds en route to natural product analogues or key intermediates.

Building Block for π-Conjugated Systems and Polymers

Perhaps the most significant application of This compound and related compounds is in the synthesis of π-conjugated oligomers and polymers. These materials are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs), OPVs, and sensors.

This compound can be polymerized through various cross-coupling methodologies to yield poly(3-(methoxymethyl)thiophene). The resulting polymer possesses a conjugated backbone of alternating thiophene rings, which allows for the delocalization of π-electrons and thus, semiconducting behavior. The methoxymethyl side chains impart solubility to the polymer, a critical factor for solution-based processing techniques such as spin-coating and printing, which are essential for the fabrication of large-area and flexible electronic devices.

The properties of polythiophenes are highly dependent on the regularity of their chain structure. For a monosubstituted thiophene like This compound , the coupling of monomer units can occur in a "head-to-tail" (HT) or "head-to-head" (HH) fashion. A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-orbital overlap and results in improved charge carrier mobility.

| Coupling Type | Description | Impact on Polymer Properties |

| Head-to-Tail (HT) | The 2-position of one monomer couples with the 5-position of the next. | Leads to a more planar and ordered polymer chain, enhancing conjugation and charge mobility. |

| Head-to-Head (HH) | The 2-position of one monomer couples with the 2-position of the next. | Introduces steric hindrance, causing the polymer backbone to twist and disrupting conjugation. |

| Tail-to-Tail (TT) | The 5-position of one monomer couples with the 5-position of the next. | Also disrupts the planarity and conjugation of the polymer chain. |

This table illustrates the different coupling possibilities in the polymerization of substituted thiophenes and their effect on the resulting polymer's properties.

The synthesis of highly regioregular polythiophenes has been a major focus of research in the field of conducting polymers. Several synthetic methods have been developed to achieve a high percentage of HT couplings. The Grignard Metathesis (GRIM) polymerization, pioneered by McCullough and Rieke, is one of the most effective methods. rsc.orgcmu.edu In this approach, a 2,5-dihalo-3-alkylthiophene is treated with a Grignard reagent to form a magnesium-thiophene intermediate, which is then polymerized using a nickel catalyst. This method has been shown to produce poly(3-alkylthiophene)s with HT content exceeding 98%. cmu.edu

For a monomer like This compound , a similar strategy can be envisioned. The formation of a Grignard reagent at the 5-position followed by nickel-catalyzed polymerization would be expected to proceed in a regioselective manner, favoring the formation of the desired HT-coupled polymer. The precise control over the reaction conditions, such as temperature and catalyst choice, is critical to achieving high regioregularity.

Beyond regioregularity, the ability to control the molecular weight and polydispersity of the polymer is also highly desirable. The development of controlled or "living" polymerization methods allows for the synthesis of well-defined polymer architectures, including block copolymers. The Kumada Catalyst Transfer Polycondensation (KCTP) is a type of chain-growth polymerization that has been successfully applied to the synthesis of polythiophenes. core.ac.uk In this mechanism, the catalyst remains associated with the growing polymer chain and "walks" along the chain as new monomer units are added. This allows for a linear relationship between the polymer's molecular weight and the monomer-to-catalyst ratio, and typically results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI).

The application of KCTP to the polymerization of This compound would enable the synthesis of poly(3-(methoxymethyl)thiophene) with predictable molecular weights and low PDI. This level of control is crucial for systematically studying the structure-property relationships of these materials and for optimizing their performance in electronic devices. Furthermore, the living nature of the polymerization allows for the synthesis of block copolymers, where a block of poly(3-(methoxymethyl)thiophene) can be combined with a block of another polymer to create materials with novel properties and functionalities.

Applications in Organic Electronics

The ability to form semiconducting polymers makes this compound a key component in the fabrication of various organic electronic devices.

Thiophene-based molecules and polymers are cornerstones of organic semiconductor technology due to their excellent charge transport properties and environmental stability. researchgate.net this compound serves as a precursor to poly(thiophene) derivatives, which are a major class of p-type organic semiconductors. The methoxymethyl side chain improves the processability of these materials, allowing them to be deposited as thin films from solution.

Alkylated bromothiophenes, such as 2-bromo-5-decylthiophene, are widely used as building blocks for semiconducting oligomers and polymers. ossila.com The alkyl chain not only improves solubility but also influences the packing of the polymer chains in the solid state, which is critical for efficient charge transport. The methoxymethyl group in this compound serves a similar purpose, contributing to both solubility and the modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ossila.com

The photoluminescent properties of polymers derived from methoxy-substituted thiophenes make them suitable for use as the emissive layer in OLEDs. scielo.br Copolymers incorporating units derived from this compound can be designed to emit light at specific wavelengths. The synthesis of copolymers from monomers like 3-methoxythiophene (B46719) has been shown to yield materials with good thermal stability and light emission in the orange part of the spectrum. scielo.br The versatility of copolymerization allows for the fine-tuning of the emission color and efficiency of the resulting OLED devices. electrochemsci.org

OFETs are a key application for thiophene-based organic semiconductors. researchgate.net Materials synthesized from building blocks like this compound are used as the active channel layer in these devices. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor.

Semiconducting oligomers and polymers synthesized using 2-bromo-5-alkylthiophenes have demonstrated high charge mobilities. ossila.com The side chains play a crucial role in promoting the self-assembly of the polymer chains into well-ordered structures that facilitate intermolecular charge hopping. The methoxymethyl group is expected to provide good solubility for solution-based processing techniques like spin-coating, which are used to fabricate the active layers of OFETs. Thieno[3,2-b]thiophene and benzothiadiazole co-polymers have also shown promise for high-performance, low-voltage OFETs. researchgate.net

Photovoltaic Applications

In the field of renewable energy, this compound is a valuable precursor for synthesizing organic dyes used in solar cells.

In DSSCs, organic dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂). The most efficient organic dyes often feature a Donor-π-Acceptor (D-π-A) or Donor-Acceptor-Donor (D-A-D) architecture. nih.gov In these structures, thiophene units are commonly used as the π-conjugated bridge that connects the electron-donating and electron-accepting parts of the molecule. rsc.org

Enhancing Energy Conversion Efficiency in Solar Cells

While direct studies on the application of this compound in enhancing the energy conversion efficiency of solar cells are not prominently documented in the provided research, the broader class of thiophene derivatives is integral to the development of organic photovoltaics (OPVs). Thiophene-containing polymers and small molecules are frequently used as electron-donor materials in the active layer of bulk heterojunction solar cells. The performance of these solar cells, measured by their power conversion efficiency (PCE), is highly dependent on the molecular structure of the donor material.

For instance, the design of donor-acceptor (D-A) conjugated polymers often incorporates thiophene units. Modifications to the thiophene ring, such as the introduction of various substituent groups, can tune the material's electronic and physical properties, including its bandgap, energy levels (HOMO/LUMO), and solubility, all of which are critical for achieving high PCE. Research into different thiophene-based polymers has led to PCEs exceeding 19%, demonstrating the potential of this class of materials. nih.gov The development of novel polymer donors with optimized energy-level alignment and blend morphology continues to be a key strategy in pushing the efficiency of organic solar cells toward 20%. researchgate.net The strategic placement of side chains on the thiophene ring can also influence the self-organization of the polymer chains, which in turn affects charge mobility and device performance.

Photochromic and Nonlinear Optical (NLO) Materials

The unique electronic and structural properties of this compound make it a valuable precursor in the synthesis of advanced photoresponsive materials, including photochromic and nonlinear optical (NLO) materials.

Synthesis of Bis(thienyl)ethenes (BTEs) with Methoxymethyl Groups

This compound serves as a key building block for the synthesis of a class of photochromic compounds known as bis(thienyl)ethenes (BTEs). rsc.org These molecules typically consist of a central ethene bridge flanked by two thiophene rings. The presence of the methoxymethyl (MOM) group at the 2-position of the thiophene ring is a critical design feature. A general synthetic route involves the coupling of 2-bromo-5-substituted-thiophenes to a perfluorocyclopentene backbone. In a specific example, a series of BTEs with methoxymethyl groups at the 2 and 2' positions were prepared and studied. rsc.org The substitution pattern at the 5 and 5' positions was varied with both electron-donating and electron-withdrawing groups to investigate their effect on the photochromic properties. rsc.orgrsc.org

Role in Reversible 6π-Electrocyclizations and Cycloreversions for Photochromism

The photochromism of BTEs derived from this compound is based on a reversible 6π-electrocyclization reaction. rsc.org Upon irradiation with ultraviolet (UV) light, the open-ring isomer of the BTE undergoes a 6π-electrocyclization to form a closed-ring isomer. This process is accompanied by a significant change in the absorption spectrum, leading to a visible color change. The reverse reaction, known as cycloreversion, can be triggered by irradiation with visible light, returning the molecule to its original open-ring state. The methoxymethyl groups at the α-positions of the thiophene rings play a role in the stability and electronic properties of both the open and closed forms. The electronic nature of the substituents at the 5 and 5' positions of the thiophene rings has been shown to influence the absorption wavelengths of both isomers. rsc.org

Below is a table summarizing the absorption maxima of the open and closed forms of some BTEs with methoxymethyl groups, illustrating the effect of different substituents at the 5,5'-positions.

| Substituent at 5,5'-positions | Solvent | λmax open (nm) | λmax closed (nm) |

| NO2 | Dioxane | 358 | 540 |

| CN | Dioxane | 329 | 497 |

| H | Dioxane | 280 | 430 |

| CH3 | Dioxane | 284 | 440 |

| OCH3 | Dioxane | 303 | 479 |

This data is illustrative of the trends observed in the study of BTEs with α-methoxymethyl groups. rsc.org

Thiophene Ring-Fragmentation as a Route to NLO Materials

While direct studies detailing the ring-fragmentation of this compound for NLO applications were not found, the fragmentation of the thiophene ring is a known strategy for synthesizing compounds with NLO properties. This reaction typically involves the thermal or photochemical cleavage of the thiophene ring to yield ene-yne type compounds. These resulting structures can possess large second-order hyperpolarizabilities, a key characteristic for NLO materials. The electronic properties of the starting thiophene, influenced by substituents like the methoxymethyl group, would be expected to affect the fragmentation process and the NLO properties of the resulting products. Organic molecules with delocalized π-electron systems, often featuring donor and acceptor groups, are central to the design of NLO materials. nih.govjhuapl.edu

Development of Semiconducting Liquid Crystal Materials

The application of this compound in the development of semiconducting liquid crystal materials is an area of potential, though specific research on this compound is not detailed in the provided results. However, the broader class of thiophene derivatives is widely explored for this purpose. Calamitic (rod-shaped) liquid crystals based on a thiophene core have been synthesized and their mesomorphic properties studied. bohrium.comorientjchem.orgorientjchem.org The ability of these molecules to self-assemble into ordered phases, such as nematic and smectic phases, is crucial for their application in electronic devices. mdpi.comnih.gov The introduction of substituent groups, such as alkoxy chains, has been shown to be critical for inducing liquid crystalline behavior. orientjchem.orgorientjchem.org The methoxymethyl group in this compound could potentially influence the molecular shape and intermolecular interactions, which are key factors in the formation of liquid crystalline phases.

Applications in Advanced Sensors and Transistors

While direct applications of this compound in advanced sensors and transistors are not explicitly covered in the search results, thiophene-based materials are fundamental to the field of organic electronics. Thiophene polymers are prominent semiconductors used in organic thin-film transistors (OTFTs), which are the building blocks of more complex electronic devices, including sensors. nih.gov The performance of OTFTs is highly dependent on the charge carrier mobility of the semiconductor. The molecular structure of the thiophene polymer, including the nature and position of side chains, plays a crucial role in determining the packing of the polymer chains in the solid state and, consequently, the charge transport properties. The methoxymethyl group, as a substituent, could be incorporated into thiophene-based polymers to tune their electronic properties and solubility for solution-processable fabrication of OTFTs. researchgate.net

Contribution to Materials with Tailored Electrical and Thermal Conductivities

The monomer this compound is a specialized thiophene derivative that serves as a critical building block in the synthesis of advanced conjugated polymers. The defining feature of this compound is the methoxymethyl group (-CH₂OCH₃) attached to the thiophene ring. When polymerized, this group becomes a side chain on the polythiophene backbone. The nature of such side chains is a determining factor in the final optoelectronic and thermal properties of the material. mdpi.comacs.org By strategically incorporating monomers like this compound, scientists can engineer polymers with precisely tailored electrical and thermal conductivities for a variety of applications. digitellinc.com

Influence on Electrical Conductivity

The electrical conductivity of polythiophenes is a result of the delocalization of electrons along their π-conjugated backbone. wikipedia.org However, the side chains appended to this backbone play a crucial, albeit indirect, role in modulating this property. mdpi.com They influence the polymer's processability, solubility, and, most importantly, its solid-state morphology, which includes chain packing, π-π intermolecular interactions, and the degree of crystallinity. acs.orgdigitellinc.com

The methoxymethyl side chain derived from this compound can influence electrical properties in several ways:

Electronic Effects: The oxygen atom in the methoxymethyl group is an electron-donating entity. Research on similar polymers with oxygen-containing side chains, such as those with ethylene (B1197577) glycol (EG) units, has shown that these oxygen atoms can interact with the conjugated backbone, increasing carrier density and transitioning the polymer from a semiconducting to a more conductive state. mdpi.com

Morphological Control: The size, shape, and flexibility of the side chain dictate how polymer chains arrange themselves in the solid state. digitellinc.com Irregularly placed side chains can cause the thiophene rings to twist, breaking conjugation and reducing conductivity. cmu.edu Conversely, well-designed side chains can promote the planar conformations necessary for high charge-carrier mobility. mdpi.com

Inter-chain Interactions: Side chains mediate the distance between polymer backbones. While long, insulating alkyl chains can reduce the relative fraction of electroactive material and hinder charge hopping between chains, shorter or more functional side chains can be optimized to balance processability and electronic performance. acs.org

The impact of different side chains on the electrical conductivity of polythiophenes is a subject of extensive research. The following table illustrates how conductivity can vary significantly with the nature of the substituent at the 3-position of the thiophene ring.

| Polymer | Substituent Side Chain | Reported Electrical Conductivity (S/cm) | Reference |

|---|---|---|---|

| Poly(3-methylthiophene) | -CH₃ | ~30 | google.com |

| Poly(3-hexylthiophene) (regioregular) | -C₆H₁₃ | 1 - 140 | wikipedia.org |

| Poly[3-(4-octylphenyl)thiophene] (regioregular, >94% HT) | -(p-C₆H₄)-C₈H₁₇ | 4 | wikipedia.org |

| Poly[3-(butylthio)thiophene] (regioregular) | -S-C₄H₉ | 450 - 750 | cmu.edu |

| Poly(3-phenylthiophene) | -C₆H₅ | Significant conductivity noted | tandfonline.com |

Influence on Thermal Conductivity

Thermal transport in polymers is primarily mediated by phonons (quantized lattice vibrations). The efficiency of this transport is highly dependent on the order and connectivity of the polymer chains. Side chains play a significant role by influencing the polymer's morphology and introducing interfaces that can scatter phonons. nih.gov

Recent molecular dynamics simulations have provided insight into how side-chain organization can be used to actively switch a material's thermal conductivity. In a study on polymers with azobenzene (B91143) side chains, it was found that inducing π-π stacking among the side chains extended them and created more efficient pathways for heat transport. This structural change led to a remarkable 30-50% increase in thermal conductivity along the side-chain direction. nih.gov

For polymers derived from this compound, the flexible methoxymethyl side chain would influence thermal properties by:

Affecting the degree of crystallinity and long-range order in the polymer film.

Altering the density of the material and the strength of inter-chain van der Waals forces.

Potentially creating specific, ordered arrangements that could either enhance or hinder phonon transport depending on processing conditions.

The following table, based on data from molecular dynamics simulations, demonstrates the potential for side-chain structuring to modulate thermal conductivity.

| Polymer Structure | Side-Chain Arrangement | Thermal Conductivity (W m⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| Poly[6-(4-phenyldiazenyl phenoxy)hexyl metharylate] | Amorphous (Disordered Side Chains) | 0.34 | nih.gov |

| π-π Stacked (Ordered Side Chains) | 0.51 | nih.gov |

Spectroscopic and Computational Analysis

Advanced Spectroscopic Characterization Techniques

The characterization of 2-Bromo-5-(methoxymethyl)thiophene relies on a suite of spectroscopic techniques that probe its molecular structure and properties at the atomic and electronic levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The two protons on the thiophene (B33073) ring (H-3 and H-4) are expected to appear as doublets in the aromatic region, typically between 6.5 and 7.5 ppm, due to coupling with each other. The methylene (B1212753) protons (-CH₂-) of the methoxymethyl group would likely resonate as a singlet, as would the methyl protons (-OCH₃), both in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments. Based on data from related thiophene derivatives, the chemical shifts can be predicted. The carbon atom bonded to the bromine (C-2) is expected to be significantly downfield. The other carbon atoms of the thiophene ring (C-3, C-4, and C-5) will have distinct signals, as will the methylene and methyl carbons of the methoxymethyl substituent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.8 - 7.2 (d) | 128 - 132 |

| H-4 | 6.7 - 7.1 (d) | 125 - 129 |

| -CH₂- | 4.4 - 4.8 (s) | 70 - 75 |

| -OCH₃ | 3.2 - 3.6 (s) | 58 - 62 |

| C-2 | - | 110 - 115 |

| C-5 | - | 145 - 150 |

| (Note: Predicted values are based on analogous compounds and general substituent effects. 'd' denotes a doublet, 's' denotes a singlet.) |

Studies on closely related compounds, such as 2-bromo-5-methylthiophene (B1266114), have revealed interesting rearrangement phenomena upon protonation in superacidic media. researchgate.net It has been observed that lithiation of 2-bromo-5-methylthiophene can lead to a "halogen dance" reaction, where the bromine atom migrates to the adjacent position. researchgate.net It is conceivable that under strongly acidic conditions, protonation of the thiophene ring in this compound could induce similar rearrangements, potentially leading to isomeric structures. Such processes are of interest for understanding the reactivity and stability of substituted thiophenes.

Infrared (IR) Spectroscopy for Vibrational Characterization

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within the molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups present.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Thiophene Ring | C-H | 3100 - 3000 | Stretching |

| C=C | 1550 - 1400 | Stretching | |

| Methoxymethyl Group | C-H | 2950 - 2850 | Aliphatic Stretching |

| C-O | 1150 - 1085 | Ether C-O-C Stretching | |

| Bromo Substituent | C-Br | 600 - 500 | Stretching |

These bands, particularly in the fingerprint region (below 1500 cm⁻¹), provide a unique spectral signature for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption of UV light is expected to promote electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions) within the conjugated thiophene ring. The presence of the bromine and methoxymethyl substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). Compared to unsubstituted thiophene, a bathochromic (red) shift of the λmax is anticipated due to the electronic effects of the substituents.

The polarity of the solvent can influence the electronic transitions of the solute molecule, a phenomenon known as solvatochromism. For substituted thiophenes, a change in solvent polarity often leads to a shift in the λmax. guidechem.combldpharm.com In polar solvents, it is common to observe a bathochromic shift (a shift to longer wavelengths) for π → π* transitions as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent molecules. guidechem.combldpharm.com Thus, the UV-Vis spectrum of this compound is expected to show a dependence on the solvent used for the measurement.

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy investigates the emission of light from a molecule after it has absorbed photons. While many aromatic compounds are fluorescent, the photoluminescent properties of this compound may be influenced by the presence of the bromine atom. Bromine, being a heavy atom, can promote intersystem crossing from the excited singlet state to the triplet state, which can lead to a decrease in fluorescence intensity (quenching). However, some substituted bromothiophenes have been incorporated into fluorescent polymers. researchgate.net Therefore, determining the fluorescence quantum yield of this compound would be necessary to fully characterize its emission properties.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure and geometry of molecules, complementing experimental findings.

DFT calculations are widely used to predict the properties of thiophene-based molecules and polymers. These calculations can provide information about molecular orbitals, electronic transitions, and vibrational frequencies.

For example, DFT and time-dependent DFT (TD-DFT) calculations have been performed on excited state intramolecular proton transfer (ESIPT) molecules containing benzothiazole (B30560) and hydroquinone (B1673460) moieties to understand their photophysical behavior. bohrium.com These studies show a good correlation between calculated and experimental absorption and emission wavelengths. bohrium.com

A fundamental application of DFT is the optimization of the equilibrium geometric structure of a molecule. This process determines the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its three-dimensional structure. This information is crucial for understanding its reactivity and how it packs in the solid state.

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more reactive.

For thiophene and its derivatives, the HOMO and LUMO energy levels are crucial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.netepstem.net

In this compound, the substituents significantly influence the FMO energies. The bromine atom at the 2-position is an electron-withdrawing group, which tends to lower the energy of both the HOMO and LUMO levels. Conversely, the methoxymethyl group at the 5-position has an electron-donating character, which tends to raise the HOMO and LUMO energy levels. The interplay of these two opposing electronic effects determines the final energy levels and the band gap of the molecule.

Computational studies on various substituted thiophenes, performed using Density Functional Theory (DFT), provide a reference for estimating these properties. researchgate.netnih.gov

Table 1: Calculated HOMO-LUMO Energies for Selected Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thieno[3,2-b]thiophene (TT) | -5.85 | -0.72 | 5.13 | acs.org |

| Dithieno[2,3-b:3′,2′-d]thiophenes (DTT) | -5.70 | -0.85 (Calculated) | 4.85 (Calculated) | acs.org |

| Thiophene-triazole co-oligomer | -5.80 (from oxidation onset) | -1.76 (Calculated) | 4.04 | researchgate.net |

| 2-Methoxythiophene | -5.58 | -0.63 | 4.95 | epstem.net |

Note: The values are illustrative and depend on the specific computational method and basis set used. The HOMO-LUMO gap can be calculated from experimental data (electrochemical and optical) or theoretical calculations.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

Red/Yellow: Regions of negative potential, rich in electrons, are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, or halogens.

Blue: Regions of positive potential, which are electron-poor, indicate sites for nucleophilic attack.

For this compound, an MEP analysis would reveal specific reactive sites. The region around the bromine atom and the oxygen atom of the methoxymethyl group would exhibit a negative electrostatic potential due to the high electronegativity of these atoms, making them likely sites for interaction with electrophiles. The hydrogen atoms of the methyl and methylene groups would show positive potential. The thiophene ring itself presents a complex potential surface, with the sulfur atom's lone pairs contributing to a region of negative potential. nih.govresearchgate.net Such studies are crucial for understanding intermolecular interactions and guiding the synthesis of new functional materials. nih.gov

Computational Mechanistic Pathway Investigations

Computational chemistry is instrumental in elucidating complex reaction mechanisms, such as C-H activation and dearomatization, which are key transformations for thiophene derivatives.

C-H Activation: Direct C-H activation/functionalization has become a powerful strategy for synthesizing complex molecules from simple precursors, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Computational studies, primarily using DFT, have been essential in understanding the mechanisms of palladium-catalyzed C-H activation of thiophenes. These studies have explored various mechanistic possibilities, including the concerted metalation-deprotonation (CMD) pathway. nih.govdocumentsdelivered.com In the CMD mechanism, the C-H bond is cleaved in a single step involving the metal center and a base. nih.gov Computational analysis helps to determine the transition state energies, the role of ligands, and the factors controlling regioselectivity (i.e., whether activation occurs at the α or β position of the thiophene ring). researchgate.netdocumentsdelivered.com For instance, studies have shown that ligand choice can dramatically switch the selectivity between α- and β-arylation of thiophenes. documentsdelivered.com

Dearomatization: The dearomatization of aromatic compounds is a challenging yet valuable transformation for creating three-dimensional structures from flat aromatic systems. Thiophene is particularly resistant to dearomatization due to its high resonance stabilization energy. rsc.orgresearchgate.netrsc.org Computational investigations are critical for understanding the high energy barriers involved and for designing catalysts or substrates that facilitate this process. compchemhighlights.org Recent studies have reported successful catalytic asymmetric dearomatization of thiophene derivatives, creating complex chiral spiranes. rsc.orgrsc.orgresearchgate.net DFT calculations in these studies help to rationalize the observed stereoselectivity and to explore the potential energy surfaces of the reaction pathways, confirming the viability of the proposed mechanisms. rsc.orgcompchemhighlights.org

Structure-Property Relationship Studies

Understanding the relationship between molecular structure and material properties is fundamental to the design of new functional materials. acs.orgnih.govnorthwestern.edu For thiophene derivatives, this involves correlating the type and position of substituents with their electronic, optical, and morphological characteristics. rsc.orgacs.org

Spectroscopic Hammett and Hammett-Brown Plots for Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org It relates the equilibrium or rate constant of a reaction to two parameters: a substituent constant (σ) and a reaction constant (ρ).

log(K/K₀) = σρ

The substituent constant, σ, quantifies the electronic influence (inductive and resonance) of a substituent relative to hydrogen. The reaction constant, ρ, measures the sensitivity of a given reaction to these substituent effects. This framework has been successfully applied to thiophene systems to understand how substituents influence their properties. rsc.org

For this compound, the Hammett constants for the bromo and methoxymethyl groups can be used to predict their impact on the reactivity of the thiophene ring.

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Br | 0.39 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₂OCH₃ | ~0.01 | -0.17 |

Note: Values are for benzene (B151609) systems but provide a good approximation for the electronic effects in thiophene. The σ value for -CH₂OCH₃ is estimated based on related groups.

Plotting spectroscopic data (e.g., NMR chemical shifts, IR frequencies) or reaction rates against Hammett constants for a series of substituted thiophenes can reveal linear free-energy relationships, confirming that the electronic effects of the substituents are the primary drivers of the observed changes. rsc.orgscience.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for modern technologies like optoelectronics and photonics. rsc.org Organic molecules with large NLO responses typically feature a "push-pull" structure, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated system. aip.org Thiophene and its oligomers are excellent π-conjugated linkers for NLO chromophores. worldscientific.com

The key NLO property at the molecular level is the first hyperpolarizability (β). Computational methods, such as time-dependent DFT (TD-DFT), are widely used to predict the NLO properties of new molecules before their synthesis. journalirjpac.comnih.gov These calculations can estimate the hyperpolarizability and provide insight into the structure-property relationships that govern NLO activity. aip.org Studies on various thiophene derivatives have shown that the nature of the donor and acceptor groups, as well as the length of the thiophene bridge, significantly impacts the NLO response. worldscientific.comnih.gov While this compound itself does not have a classic strong push-pull architecture, it serves as a versatile building block for more complex NLO chromophores.

Virtual Screening and Computational Design of Chromophores

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with desired properties, such as biological activity or specific material characteristics. nih.govnih.gov This approach is increasingly used in materials science for the rational design of new chromophores for applications like organic solar cells, OLEDs, and sensors. nih.govrsc.org

The process typically involves:

Library Generation: Creating a virtual library of candidate molecules, often by systematically varying substituents on a core scaffold like thiophene.

Property Calculation: Using high-throughput computational methods (like DFT) to predict key properties for each molecule in the library. For chromophores, this would include HOMO-LUMO levels, the absorption spectrum, and NLO properties. nih.gov

Filtering and Ranking: Filtering the library based on predefined criteria (e.g., a specific band gap or high hyperpolarizability) to identify the most promising candidates.

This in silico approach accelerates the discovery of novel materials by focusing synthetic efforts on compounds with the highest predicted performance. rsc.org Thiophene-based scaffolds are frequently employed in such computational design workflows due to their well-understood electronic properties and synthetic versatility. rsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the 2-Bromo-5-(methoxymethyl)thiophene core is a critical step in the synthesis of more complex molecules for various applications. Future research will likely focus on the development of novel catalytic systems to enhance the efficiency and selectivity of these transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are standard methods for forming carbon-carbon bonds with brominated thiophenes. rsc.org However, the exploration of more advanced catalytic systems is an active area of research. For instance, the use of low-catalyst loading systems, potentially phosphine-free, could offer more sustainable and cost-effective synthetic routes. organic-chemistry.org

Furthermore, direct C-H activation and functionalization represent a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates. nih.govresearchgate.net The development of catalysts that can selectively activate the C-H bonds of the thiophene (B33073) ring in this compound, without interfering with the bromine or methoxymethyl groups, would be a significant advancement. rsc.org Catalyst-controlled regiodivergent C-H alkynylation of thiophenes has been demonstrated, allowing for selective functionalization at either the C2 or C5 position, a technique that could be adapted for this specific compound. nih.gov